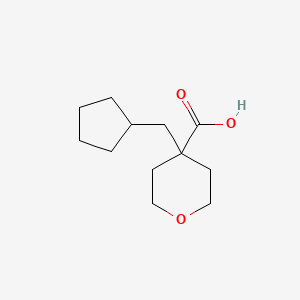
4-(Cyclopentylmethyl)tetrahydro-2h-pyran-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopentylmethyl)tetrahydro-2H-pyran-4-carboxylic acid is an organic compound with the molecular formula C12H20O3 It is a derivative of tetrahydropyran, featuring a cyclopentylmethyl group attached to the tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylmethyl)tetrahydro-2H-pyran-4-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of 2H-pyran derivatives in the presence of a suitable catalyst. For instance, the hydrogenation of 2H-pyran with hydrogen gas in the presence of a platinum or palladium catalyst can yield tetrahydropyran derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the product. The choice of catalyst and solvent also plays a crucial role in the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Cyclopentylmethyl)tetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Cyclopentylmethyl)tetrahydro-2H-pyran-4-carboxylic acid has several applications in scientific research:
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Mécanisme D'action
The mechanism of action of 4-(Cyclopentylmethyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Tetrahydropyran: A simpler analog without the cyclopentylmethyl group.
Methyl tetrahydro-2H-pyran-4-carboxylate: A methyl ester derivative of tetrahydropyran-4-carboxylic acid.
4-Aminotetrahydropyran: An amino derivative of tetrahydropyran.
Uniqueness: 4-(Cyclopentylmethyl)tetrahydro-2H-pyran-4-carboxylic acid is unique due to the presence of the cyclopentylmethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C12H20O3 |
|---|---|
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
4-(cyclopentylmethyl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C12H20O3/c13-11(14)12(5-7-15-8-6-12)9-10-3-1-2-4-10/h10H,1-9H2,(H,13,14) |
Clé InChI |
BJKJTRACCKTLBM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CC2(CCOCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


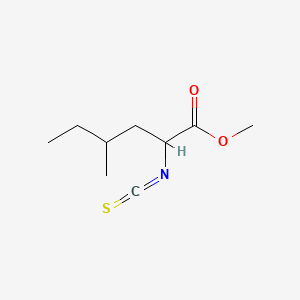
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13616639.png)

![2-(Benzo[b]thiophen-3-yl)azetidine](/img/structure/B13616648.png)

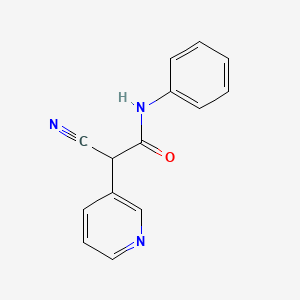
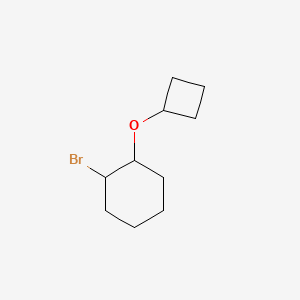
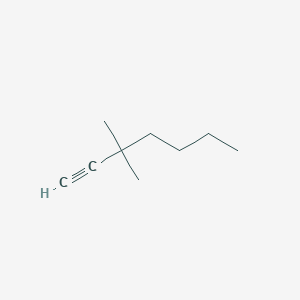
![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(4-methylphenyl)acetamide](/img/structure/B13616676.png)



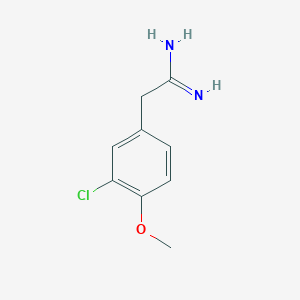
![tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate](/img/structure/B13616732.png)
